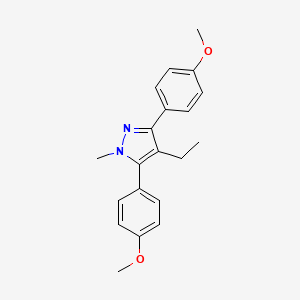![molecular formula C18H23N7O B10916329 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B10916329.png)
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide is a complex organic compound characterized by the presence of multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide typically involves the alkylation of pyrazoles. One common method involves the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent under basic conditions, such as using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction proceeds through the formation of an intermediate, which is then further reacted with N-cyclopropylacetamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The pyrazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound used in coordination chemistry.
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine: Another heterocyclic compound with similar applications in coordination chemistry.
Uniqueness
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide is unique due to its complex structure, which includes multiple pyrazole rings and a cyclopropylacetamide moiety. This unique structure allows it to form stable complexes with metal ions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H23N7O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C18H23N7O/c1-11-14(8-23(3)20-11)16-7-17(15-9-24(4)21-12(15)2)25(22-16)10-18(26)19-13-5-6-13/h7-9,13H,5-6,10H2,1-4H3,(H,19,26) |
InChI Key |
TZTJXAVYMBQPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2CC(=O)NC3CC3)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10916246.png)
![7-(1-Adamantyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B10916247.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10916248.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916260.png)
![(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10916268.png)
![4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916272.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916274.png)
![1-methyl-5-{[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10916283.png)
![3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916292.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10916300.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916302.png)
![ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10916303.png)

![6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916320.png)
